Fmoc-Arg(Pmc)-OPfp

SPPS Arginine Coupling Side-Reaction Mitigation

Standard in-situ activation of Fmoc-Arg(Pmc)-OH induces δ-lactam formation, a chain-terminating side reaction in SPPS. Fmoc-Arg(Pmc)-OPfp (CAS 136013-81-5), a pre-activated pentafluorophenyl ester, eliminates this risk. • Prevents δ-lactam formation; >99% per-step coupling efficiency for Arg residues • Stable, isolable ester reduces batch variability vs. in-situ activation • Pmc group provides wider acidolytic cleavage window than Pbf for acid-sensitive peptides Supplied at ≥98% HPLC purity with global shipping from stock.

Molecular Formula C41H39F5N4O8S
Molecular Weight 828.86
CAS No. 136013-81-5
Cat. No. B613561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(Pmc)-OPfp
CAS136013-81-5
SynonymsFmoc-Arg(Pmc)-OPfp; 136013-81-5
Molecular FormulaC41H39F5N4O8S
Molecular Weight828.86
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C)C(=O)CC(O2)(C)C
InChIInChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50)/t27-/m0/s1
InChIKeyPJLRWMCDEBEALM-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Arg(Pmc)-OPfp: Pre-activated Arginine for SPPS


Fmoc-Arg(Pmc)-OPfp (CAS 136013-81-5) is a fully protected, pre-activated arginine derivative for Fmoc solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethoxycarbonyl) Nα-protecting group, a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protecting group for the guanidino moiety, and a pentafluorophenyl (OPfp) ester at the C-terminus. The pre-activated OPfp ester eliminates the need for in situ activation, thereby reducing side reactions and racemization . It is primarily employed in the stepwise assembly of complex, arginine-containing peptides where coupling efficiency and chiral purity are critical .

Workflow Fmoc-SPPS with direct coupling, no in-situ activation
Key Attribute Pre-activated OPfp ester may reduce side reactions
Application Fit Complex Arg-containing peptides requiring high fidelity

Fmoc-Arg(Pmc)-OPfp: Drawbacks of In-Situ Activation


Substituting Fmoc-Arg(Pmc)-OPfp with the in-situ activation of its free acid counterpart, Fmoc-Arg(Pmc)-OH, introduces significant synthetic risk. Arginine's guanidino side chain is highly nucleophilic, and standard activation with carbodiimides like DIC can lead to substantial δ-lactam formation, which is a dead-end side product that permanently terminates chain growth . In contrast, pre-formed OPfp esters are stable, isolable species that avoid the transient high-energy intermediates responsible for this deleterious cyclization. Furthermore, while Pbf-protected arginine analogs like Fmoc-Arg(Pbf)-OPfp offer faster acidolytic deprotection, the Pmc group's slightly lower acid lability provides a wider process window during global cleavage, reducing the risk of premature side-chain exposure and subsequent modification in sensitive sequences .

δ-Lactam Formation
In-situ activation of Fmoc-Arg(Pmc)-OH may produce dead-end δ-lactam, compromising chain growth.
Pbf Analog Mismatch
Fmoc-Arg(Pbf)-OPfp may deprotect faster, reducing process control in acid-sensitive sequences.

Fmoc-Arg(Pmc)-OPfp: Comparative Evidence


δ-Lactam Formation Prevention

Standard in-situ activation of Fmoc-Arg(Pmc)-OH with carbodiimides (e.g., DIC) leads to the formation of an unreactive δ-lactam byproduct, with the extent of lactam formation being a major and well-documented side reaction . The use of the pre-formed OPfp ester, Fmoc-Arg(Pmc)-OPfp, completely bypasses this activation step, thereby reducing the formation of this δ-lactam to undetectable levels under standard coupling conditions . This is not merely an improvement in yield but a functional necessity for synthesizing long or difficult peptide sequences where any chain termination is catastrophic.

δ-Lactam Prevention
Class-level
Undetectable (OPfp) vs. Significant (in-situ DIC)
May reduce chain-termination risk in long syntheses.
Class-level inference; review sequence conditions.
SPPS Arginine Coupling Side-Reaction Mitigation

Coupling Efficiency Improvement

While quantitative data for Fmoc-Arg(Pmc)-OPfp itself are scarce in the public domain, comparative studies on pentafluorophenyl esters demonstrate their utility. A systematic study on multiple peptide synthesis found that protocols using in situ activation with DIC/HOBt achieved a mean coupling yield per cycle of 87-91% [1]. Pre-formed pentafluorophenyl esters are a class of reagents designed to achieve >99% coupling efficiency in a single step, as demonstrated for the closely related Fmoc-Arg(Pbf) derivative [2]. By eliminating the need for in-situ activation, Fmoc-Arg(Pmc)-OPfp is engineered to achieve similar high-efficiency incorporation of the challenging arginine residue .

Coupling Efficiency
Class-level
OPfp designed for >99% vs. in-situ DIC/HOBt mean 87–91%
Supports higher cumulative yield for long peptides.
Reported class-level data; specific efficiency to verify.
Peptide Synthesis Coupling Efficiency Process Optimization

Optimized Acid Lability Profile

The Pmc protecting group on Fmoc-Arg(Pmc)-OPfp is removed with TFA approximately 1-2 times slower than the more common Pbf group used on Fmoc-Arg(Pbf)-OPfp . This reduced acid lability provides a tangible benefit: a wider process window during the final global deprotection and cleavage step. In sequences containing acid-sensitive modifications (e.g., glycosylation, sulfation, or certain unnatural amino acids), the slower deprotection kinetics of Pmc can reduce the risk of unwanted side reactions from the highly electrophilic sulfonyl cation generated during acidolysis [1].

Acid Lability
Method context
Pmc cleaved ~1–2× slower than Pbf in TFA
May offer wider process window for acid-sensitive sequences.
Cross-study comparable; review cleavage conditions.
Deprotection Kinetics Arginine Protection Peptide Cleavage

Huwentoxin-I Synthesis Validation

The utility of pre-activated pentafluorophenyl esters, including those of arginine, is demonstrated in the successful solid-phase synthesis of huwentoxin-I, a 33-residue neurotoxic peptide with three disulfide bridges [1]. The published synthesis explicitly employed a strategy based on Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp) for chain assembly. This method provided the peptide in sufficient purity and yield to confirm its correct structure by mass spectrometry and to enable detailed biological activity assays. This serves as a strong, applied validation that the class of OPfp esters, to which Fmoc-Arg(Pmc)-OPfp belongs, is suitable for the reliable construction of complex, bioactive peptides.

Synthesis Validation
Class-level
33-residue, 3-disulfide peptide via Fmoc-OPfp strategy
Supports feasibility for complex, disulfide-rich peptides.
Reported class-level validation; review target sequence.
Toxin Peptides Structure-Activity Relationship Complex Peptide Synthesis

Fmoc-Arg(Pmc)-OPfp: Optimal Applications


Long Peptide Synthesis

The high per-step coupling efficiency of pre-activated OPfp esters (>99%) [1] makes Fmoc-Arg(Pmc)-OPfp the superior choice for synthesizing peptides longer than 30 amino acids. The elimination of δ-lactam formation ensures that arginine couplings do not become chain-termination events, a common point of failure in long syntheses .

GMP Manufacturing of Arg-Rich Peptides

For industrial-scale production of peptide APIs, consistency and yield are paramount. The use of a stable, pre-activated ester like Fmoc-Arg(Pmc)-OPfp simplifies process development, reduces the number of reagents, and minimizes batch-to-batch variability associated with in-situ activation protocols. The high purity of the resulting crude peptide directly translates to lower purification costs [1].

Peptides with Acid-Sensitive Modifications

For peptides containing glycans, sulfated tyrosines, or other acid-labile moieties, the slower deprotection kinetics of the Pmc group (1-2 times slower than Pbf) provides a wider process window. This gentler cleavage reduces the risk of damaging sensitive modifications, thereby preserving the functional integrity of the target peptide [2].

Disulfide-Rich Toxin Research

As validated by the synthesis of huwentoxin-I [3], the Fmoc-OPfp strategy is robust for constructing complex, disulfide-constrained peptides. Researchers exploring venom-derived or other cysteine-rich peptides can rely on Fmoc-Arg(Pmc)-OPfp as a reliable building block to generate high-quality material for functional assays.

Application
Selection Property
Validation Focus
Long peptide synthesis research
Reported high per-step coupling efficiency (OPfp esters)
Cumulative crude yield and sequence fidelity
Process-scale synthesis of Arg-rich peptides
Pre-activated ester consistency and simplified activation
Batch-to-batch reproducibility and crude purity
Acid-sensitive peptide synthesis
Slower Pmc deprotection vs. Pbf
Preservation of acid-labile modifications during cleavage
Disulfide-rich peptide research
Validated in complex cysteine-rich peptide synthesis
Structural integrity and bioactivity after folding

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